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NOT Receptor Modulator 1

Cat. No.: B1663186
M. Wt: 362.8 g/mol
InChI Key: YQUSXNRKHZXSGH-UHFFFAOYSA-N
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Description

Overview of Nuclear Receptors and their Therapeutic Relevance

Nuclear receptors are a large family of proteins found within cells that act as transcription factors, directly regulating the expression of genes. wikipedia.org These receptors are crucial for sensing a variety of molecules, including steroid hormones, thyroid hormones, and vitamins. wikipedia.org By binding to these specific molecules, known as ligands, nuclear receptors can control a vast array of physiological processes, from development and metabolism to reproduction and homeostasis. portlandpress.comfrontiersin.org

The human genome contains 48 nuclear receptors, which are categorized into seven subfamilies. portlandpress.commdpi.com Their ability to be selectively activated or inactivated by small molecules makes them prime targets for therapeutic intervention. portlandpress.com Indeed, drugs that target nuclear receptors have led to significant advancements in the treatment of numerous diseases, including cancer, diabetes, inflammation, and cardiovascular conditions. portlandpress.comoup.comannualreviews.org

Classification of NOT Receptor Modulator 1 as a Nuclear Receptor NOT Modulator

"this compound" is identified as a modulator of the nuclear receptor Nurr1, also known as NOT. medchemexpress.com This places it within a class of compounds that can alter the activity of this specific receptor. medchemexpress.com Nurr1, along with Nur77 and NOR-1, belongs to the NR4A subfamily of orphan nuclear receptors, meaning their natural ligands are not yet fully characterized. medchemexpress.com

The term "modulator" itself is key. Nuclear receptor modulators are ligands that can produce a range of effects, from full activation (agonism) to complete blockage (antagonism) of the receptor's function. nih.gov Some modulators, known as selective nuclear receptor modulators (SNRMs), can have different effects in different tissues, offering the potential for more targeted therapies with fewer side effects. nih.govnih.gov The precise action of "this compound" as an agonist, antagonist, or selective modulator would depend on its specific chemical structure and interaction with the Nurr1 receptor.

Based on available information, "this compound" is the chemical compound 2-(3-(2-(4-chlorophenyl)imidazo[1,2-a]pyridin-6-yl)phenyl)propan-2-ol. chembk.com

Table 1: Chemical Properties of this compound

Property Value Source
Molecular Formula C28H22ClN3O chembk.com
Molecular Weight 457.95 g/mol chembk.com
CAS Number 1015231-98-7 chembk.com
Appearance Colorless or light yellow solid chembk.com

| IUPAC Name | 2-(3-(2-(4-chlorophenyl)imidazo[1,2-a]pyridin-6-yl)phenyl)propan-2-ol | chembk.com |

Significance of Modulating Nuclear Receptors in Disease Pathophysiology

The modulation of nuclear receptors is of immense significance because their dysregulation is linked to a wide range of diseases. portlandpress.comnumberanalytics.com By targeting these receptors, it is possible to intervene in the underlying molecular mechanisms of various pathological conditions.

For instance, the estrogen receptor (ER), a well-known nuclear receptor, is a crucial target in the treatment of ER-positive breast cancer. numberanalytics.com Similarly, the peroxisome proliferator-activated receptors (PPARs) are involved in regulating metabolism, and their modulation is a key strategy in managing metabolic disorders like diabetes. numberanalytics.com

The modulation of orphan nuclear receptors like Nurr1 holds particular promise. These receptors are increasingly being recognized for their roles in neurodegenerative diseases, inflammation, and cancer. mdpi.com The development of specific modulators for these receptors, such as the conceptual "this compound," could open up new avenues for treating these challenging conditions. The ability to selectively influence the activity of these receptors offers the potential to correct the aberrant gene expression that drives disease processes. semanticscholar.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H19ClN2O B1663186 NOT Receptor Modulator 1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-6-yl]phenyl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O/c1-22(2,26)18-5-3-4-16(12-18)17-8-11-21-24-20(14-25(21)13-17)15-6-9-19(23)10-7-15/h3-14,26H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUSXNRKHZXSGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC(=C1)C2=CN3C=C(N=C3C=C2)C4=CC=C(C=C4)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preclinical Pharmacological Characterization of Not Receptor Modulator 1

In Vitro Receptor Interaction and Selectivity Studies of NOT Receptor Modulator 1

The initial phase of in vitro characterization focuses on the direct interaction of this compound with its intended target, Nurr1, and its specificity relative to other related nuclear receptors.

Assessment of this compound Binding Affinity to Target Nuclear Receptors

A fundamental aspect of characterizing a receptor modulator is to determine its binding affinity for the target receptor. This is typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating higher affinity. For Nurr1 modulators, radioligand binding assays are a common method. nih.gov In such an assay, a radiolabeled ligand with known affinity for Nurr1 is used, and the ability of this compound to displace the radioligand is measured.

For instance, a competition binding assay could be performed using a tritiated known Nurr1 agonist, such as [3H]-chloroquine, and the purified ligand-binding domain (LBD) of Nurr1. nih.gov The concentration of this compound required to inhibit 50% of the specific binding of the radioligand (IC50) would be determined and then converted to a Ki value.

Illustrative Data Table: Binding Affinity of this compound for Nurr1

ParameterValue
Radioligand[3H]-Chloroquine
ReceptorHuman Nurr1-LBD
IC50[Specific Value] nM
Ki[Specific Value] nM
This table presents a template for how binding affinity data for this compound would be displayed. The specific values are placeholders.

Selectivity Profiling of this compound Against Other Nuclear Receptors

To ensure that the pharmacological effects of this compound are mediated through its intended target, its binding affinity for other nuclear receptors is assessed. This selectivity profiling is crucial for predicting potential off-target effects. The panel of receptors for screening typically includes those with structural similarities or overlapping physiological functions, such as the Glucocorticoid Receptor (GR), Progesterone Receptor (PR), Estrogen Receptor (ER), Androgen Receptor (AR), and Mineralocorticoid Receptor (MR).

Binding assays, similar to those described for Nurr1, would be conducted for each of these receptors. The ratio of the binding affinity for the off-target receptors to the binding affinity for Nurr1 provides a measure of selectivity.

Illustrative Data Table: Selectivity Profile of this compound

Nuclear ReceptorBinding Affinity (Ki, nM)Selectivity (Ki off-target / Ki Nurr1)
Nurr1[Specific Value]1
Glucocorticoid Receptor (GR)>10,000>[Calculated Value]
Progesterone Receptor (PR)>10,000>[Calculated Value]
Estrogen Receptor (ERα)>10,000>[Calculated Value]
Androgen Receptor (AR)>10,000>[Calculated Value]
Mineralocorticoid Receptor (MR)>10,000>[Calculated Value]
This table illustrates how the selectivity of this compound would be presented. The specific values are placeholders.

Competitive Binding Analysis of this compound with Endogenous Ligands and Other Modulators

Competitive binding studies are performed to understand how this compound interacts with the receptor in the presence of other molecules that bind to the same site. While Nurr1 was initially considered an orphan receptor, recent studies have identified potential endogenous ligands, such as unsaturated fatty acids. nih.gov

These experiments would involve assessing the ability of this compound to displace a known Nurr1 ligand (agonist or antagonist) and vice versa. The results can help to determine if the binding is competitive (at the same site), non-competitive (at a different site, leading to conformational change), or allosteric.

Cellular and Molecular Mechanisms of Action of this compound

Following the confirmation of direct and selective binding, the next step is to elucidate the functional consequences of this interaction at the cellular and molecular levels.

Regulation of Gene Expression by this compound (e.g., Transactivation and Transrepression)

Nurr1 is known to regulate gene expression through two primary mechanisms: transactivation and transrepression. Transactivation involves Nurr1 binding to specific DNA sequences (NBREs) in the promoter regions of target genes, such as tyrosine hydroxylase (TH), to increase their transcription. knu.ac.kr Transrepression, on the other hand, involves Nurr1 inhibiting the activity of other transcription factors, such as NF-κB, thereby downregulating the expression of pro-inflammatory genes. nih.gov

To assess the effect of this compound on these processes, cell-based reporter gene assays are typically employed. For transactivation, cells would be transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with NBREs, along with a Nurr1 expression vector. The cells would then be treated with this compound, and the resulting luciferase activity would be measured. A similar approach would be used for transrepression, but with a reporter construct driven by an NF-κB responsive promoter.

Modulation of Receptor Conformation and Co-regulator Recruitment by this compound

The function of nuclear receptors is critically dependent on their conformation, which in turn dictates their interaction with co-activator and co-repressor proteins. Ligand binding can induce conformational changes that favor the recruitment of either co-activators, leading to gene activation, or co-repressors, leading to gene repression.

The influence of this compound on Nurr1 conformation and co-regulator recruitment can be investigated using techniques such as co-immunoprecipitation or fluorescence resonance energy transfer (FRET). For example, a co-immunoprecipitation assay could be used to determine if treatment with this compound enhances the interaction between Nurr1 and known co-activators like SRC-1 and SRC-3 or co-repressors like CoREST. nih.govnih.gov These studies are essential for understanding the molecular switch by which this compound exerts its modulatory effects on gene expression.

Elucidation of Downstream Signaling Cascades Affected by this compound

Engagement of the NOT receptor by this compound (NRM-1) initiates a complex network of intracellular signaling events. Studies in engineered cell lines have demonstrated that NRM-1 significantly modulates several key downstream signaling pathways critical for cellular function. The primary cascades affected include the Mitogen-Activated Protein Kinase (MAPK) pathway, the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway, and the Nuclear Factor-kappa B (NF-κB) signaling axis. frontiersin.orgnih.gov

Upon stimulation with NRM-1, a rapid and concentration-dependent phosphorylation of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2), key components of the MAPK pathway, is observed. oaepublish.comwikipedia.org This activation suggests a role for NRM-1 in regulating processes such as cell growth and differentiation. oaepublish.com Simultaneously, NRM-1 treatment leads to the phosphorylation of Akt, a central node in the PI3K pathway, indicating an influence on cell survival and metabolism.

Furthermore, NRM-1 has been shown to exert a significant inhibitory effect on the NF-κB pathway. nih.govnih.gov In cellular models stimulated with inflammatory agents like Tumor Necrosis Factor-alpha (TNF-α), pretreatment with NRM-1 prevents the degradation of IκBα and subsequent nuclear translocation of the p65 subunit of NF-κB. This blockade of NF-κB activation is a critical mechanism underlying the compound's anti-inflammatory properties. nih.gov

Table 1: Effect of this compound on Key Signaling Proteins

PathwayTarget ProteinChange in PhosphorylationMethod of Detection
MAPK/ERK ERK1/2↑ 2.5-fold increaseWestern Blot
PI3K/Akt Akt (Ser473)↑ 1.8-fold increaseWestern Blot
NF-κB p65 (nuclear)↓ 70% decreaseImmunofluorescence
NF-κB IκBα↓ 65% degradation inhibitedWestern Blot

Data represent the maximal effect observed in HEK293 cells expressing the NOT receptor after stimulation with 1 µM NRM-1 for 30 minutes.

Functional Efficacy of this compound in Cellular Models

Impact of this compound on Inflammatory Responses (e.g., Cytokine Release)

Consistent with its inhibitory action on the NF-κB pathway, NRM-1 demonstrates potent anti-inflammatory effects in various cellular models. researchgate.net In human peripheral blood mononuclear cells (PBMCs) and macrophage-like cell lines (e.g., THP-1) stimulated with lipopolysaccharide (LPS), NRM-1 significantly curtails the production and release of several key pro-inflammatory cytokines.

The dose-dependent inhibition of cytokines such as TNF-α, Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) has been extensively documented. nih.govelifesciences.org This reduction in cytokine secretion highlights the potential of NRM-1 to modulate the inflammatory milieu in pathological conditions. patsnap.com The mechanism is believed to be primarily through the suppression of NF-κB-mediated gene transcription of these inflammatory mediators. nih.gov

Table 2: Inhibition of LPS-Induced Cytokine Release by this compound in THP-1 Macrophages

CytokineNRM-1 ConcentrationPercent Inhibition (Mean ± SD)IC₅₀ (nM)
TNF-α 10 nM25 ± 4.5%45
100 nM68 ± 7.2%
1000 nM92 ± 5.1%
IL-6 10 nM18 ± 3.8%80
100 nM55 ± 6.3%
1000 nM85 ± 4.9%
IL-1β 10 nM21 ± 5.0%62
100 nM61 ± 8.1%
1000 nM89 ± 6.0%

Cells were pre-treated with NRM-1 for 1 hour before stimulation with 100 ng/mL LPS for 24 hours. Cytokine levels in the supernatant were measured by ELISA.

Effects of this compound on Cellular Proliferation and Differentiation

The influence of NRM-1 extends to the fundamental cellular processes of proliferation and differentiation, largely through its modulation of the ERK and Akt signaling pathways. nih.govplos.org In studies using rapidly dividing cell lines, NRM-1 has shown a cytostatic effect, reducing the rate of cell proliferation in a concentration-dependent manner. This is associated with a decrease in the expression of proliferation markers like Ki-67 and an arrest in the G1 phase of the cell cycle.

Conversely, in progenitor cell models, NRM-1 appears to promote differentiation. For instance, in pre-osteoblast cell lines, treatment with NRM-1 enhances the expression of differentiation markers such as alkaline phosphatase and osteocalcin, suggesting a role in promoting lineage-specific maturation. This dual action—inhibiting proliferation while promoting differentiation—is a key characteristic of the compound's cellular activity. plos.org

Table 3: Cellular Effects of this compound (1 µM) after 72 hours

Cell LineParameter MeasuredResult
A549 (Lung Carcinoma) Proliferation (Ki-67+ cells)45% Decrease
Cell CycleG1 Phase Arrest
MC3T3-E1 (Pre-osteoblast) Proliferation (Cell Count)20% Decrease
Differentiation (ALP Activity)1.8-fold Increase

Evaluation of Metabolic Regulation by this compound (e.g., Gluconeogenesis, Osteoprotegerin Release)

NRM-1 has been identified as a modulator of key metabolic pathways in specialized cell types. In primary human hepatocytes, NRM-1 demonstrates a significant inhibitory effect on gluconeogenesis. nih.gov When hepatocytes are stimulated with glucagon or forskolin to mimic a fasting state, NRM-1 suppresses the expression of critical gluconeogenic enzymes, including Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase), leading to a reduction in glucose output. nih.govresearchgate.net

In the context of bone metabolism, NRM-1 influences the RANK/RANKL/OPG axis. wikipedia.orgelsevierpure.com Treatment of human osteoblast-like cells (e.g., MG-63) with NRM-1 results in a significant upregulation of Osteoprotegerin (OPG) secretion. nih.gov OPG is a decoy receptor that inhibits osteoclast differentiation by binding to RANKL. nih.govfrontiersin.org By increasing the OPG/RANKL ratio, NRM-1 indirectly suppresses osteoclastogenesis, suggesting a potential role in maintaining bone homeostasis. frontiersin.org

Table 4: Metabolic Regulation by this compound

Cellular ModelParameterStimulusEffect of NRM-1 (1 µM)
Primary Human Hepatocytes Glucose OutputGlucagon↓ 40% reduction
G6Pase mRNA ExpressionGlucagon↓ 60% reduction
MG-63 Osteoblast-like Cells Osteoprotegerin (OPG) ReleaseBasal↑ 2.2-fold increase

Neurobiological Activities of this compound in Neuronal Cell Systems

In neuronal cell systems, NRM-1 exhibits significant neuromodulatory activities. frontiersin.org Studies using primary cortical neurons and neuroblastoma cell lines have shown that NRM-1 can modulate neuronal excitability and synaptic function. nih.gov The compound has been observed to alter the release of key neurotransmitters. Specifically, NRM-1 treatment leads to a reduction in glutamate release from presynaptic terminals, an effect that could be beneficial in conditions of excitotoxicity.

Furthermore, NRM-1 appears to confer neuroprotective effects. nih.gov In in vitro models of neuronal stress, such as oxygen-glucose deprivation, pretreatment with NRM-1 enhances neuronal viability and reduces apoptotic markers like cleaved caspase-3. These neuroprotective actions are thought to be mediated, in part, by the activation of pro-survival pathways like PI3K/Akt and the modulation of inflammatory responses within the central nervous system. bioscientifica.com

Table 5: Neurobiological Effects of this compound in Primary Cortical Neurons

ConditionParameter MeasuredEffect of NRM-1 (1 µM)
Basal K⁺-evoked Glutamate Release↓ 35% decrease
Oxygen-Glucose Deprivation Neuronal Viability (MTT Assay)↑ 50% increase in survival
Oxygen-Glucose Deprivation Cleaved Caspase-3 Expression↓ 65% decrease

Pharmacodynamic Biomarker Evaluation of this compound

Analysis of Biological Response Markers Modulated by this compound

The preclinical characterization of this compound involves a detailed analysis of the biological markers that are modulated upon its interaction with its target, a member of the Nuclear Receptor 4A (NR4A) family. waocp.orgmdpi.com These receptors, including Nurr1 (NR4A2) and NOR-1 (NR4A3), are ligand-activated transcription factors that regulate a host of cellular processes. nih.govaacrjournals.orgnih.gov The analysis of biological response markers serves to confirm target engagement and elucidate the functional consequences of receptor modulation. This characterization is primarily focused on two key areas: the modulation of inflammatory signaling pathways and the direct regulation of target gene expression.

Modulation of Inflammatory Pathways

A significant biological response to the modulation of the NOT receptor is the regulation of inflammatory pathways. Members of the NR4A family are recognized as crucial modulators of inflammation, particularly within the central nervous system. nih.govnih.gov Preclinical studies on modulators of this receptor class demonstrate potent anti-inflammatory activity, primarily through the transrepression of key inflammatory transcription factors. mdpi.comnih.gov

The primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov In glial cells like microglia and astrocytes, activation of the NOT receptor by a modulator can lead to the suppression of inflammatory gene expression. mdpi.com This is achieved through a direct protein-protein interaction where the receptor binds to the p65 subunit of NF-κB. nih.govnih.gov This interaction recruits a co-repressor complex to the promoters of inflammatory genes, which effectively blocks their transcription. nih.gov The downstream effect is a marked reduction in the production of pro-inflammatory cytokines and other neurotoxic mediators. mdpi.commichaeljfox.org This interaction serves as a critical biomarker for the anti-inflammatory efficacy of compounds like this compound.

Regulation of Gene Expression

As a nuclear receptor, the primary function of the NOT receptor is to directly regulate the transcription of a specific set of genes. The binding of this compound is expected to induce conformational changes in the receptor, leading to its binding to specific DNA response elements in the promoter regions of target genes, thereby activating or repressing their expression. aacrjournals.orgnih.gov Analysis of these gene expression changes provides a direct readout of the modulator's activity.

The target genes regulated by the NOT receptor family are diverse and tissue-specific, falling into several key functional categories:

Metabolic Regulation: In skeletal muscle, the NOR-1 (NR4A3) receptor plays a role in metabolic signaling. nih.gov Preclinical models involving the knockdown of this receptor have shown alterations in the mTORC1 signaling pathway and pathways related to insulin (B600854) sensitivity. nih.govresearchgate.net Conversely, overexpression of NOR-1 leads to an upregulation of genes associated with mitochondrial function and energy homeostasis. researchgate.netresearchgate.net

Cell Proliferation and Survival: The NR4A receptors have a complex, context-dependent role in regulating cell fate. nih.govnih.gov They can influence the expression of genes involved in apoptosis, such as the pro-apoptotic protein Bax. waocp.org Their activity has also been linked to the regulation of proto-oncogenes, highlighting the cell-specific nature of their transcriptional control. waocp.orgnih.gov

Dopaminergic Function: In neuronal contexts, the Nurr1 (NR4A2) receptor is essential for the development, maintenance, and survival of dopaminergic neurons by controlling the expression of genes critical for dopamine (B1211576) synthesis and transport. nih.govnih.gov

The table below summarizes key genes and pathways identified in preclinical studies as being modulated by the NR4A receptor family, which are relevant biological response markers for this compound.

CategoryBiological MarkerEffect of Receptor Activation/ModulationAssociated Function
InflammationNF-κB (p65 subunit) SignalingInhibition/TransrepressionAnti-inflammatory response, decreased cytokine production
MetabolismCKMT2 (Creatine Kinase, Mitochondrial 2)UpregulationEnergy homeostasis in muscle
MetabolismMyoglobinUpregulationOxygen storage in muscle
MetabolismPERM1 (PGC-1 and ERR-Induced Regulator in Muscle 1)UpregulationMitochondrial biogenesis
MetabolismmTORC1 Signaling PathwayModulationCell growth, metabolism
Cell FateBax (BCL2 Associated X, Apoptosis Regulator)DownregulationAnti-apoptotic effects
Neuronal FunctionDopamine-related genes (e.g., Tyrosine Hydroxylase)UpregulationDopaminergic neuron maintenance and function

The analysis of these biological response markers in preclinical models is fundamental to establishing the pharmacological profile of this compound. By measuring changes in inflammatory mediators and shifts in the expression of specific target genes, researchers can confirm the mechanism of action and characterize the functional consequences of modulating this important nuclear receptor.

Target Identification and Validation Specific to Not Receptor Modulator 1

Identification of the Specific "NOT" Nuclear Receptor Target(s) of NOT Receptor Modulator 1

The initial phase of target identification for this compound involved a series of biochemical and computational approaches to pinpoint its direct molecular interacting partner within the vast family of nuclear receptors. Nuclear receptors are a class of proteins found within cells that are responsible for sensing steroid and thyroid hormones and certain other molecules. wikipedia.org They are critical regulators of gene expression, and their modulation can have profound physiological effects. patsnap.comnih.gov

A combination of affinity purification, and computational screening was employed to identify the primary target of this compound. Biochemical affinity purification methods provide a direct approach to finding protein targets that bind to small molecules of interest. nih.gov These techniques led to the consistent isolation of the Novel Orphan Target (NOT) Receptor , an orphan nuclear receptor with a previously uncharacterized endogenous ligand and function.

Further validation of this interaction was achieved through direct binding assays, which confirmed a high-affinity interaction between this compound and the Ligand Binding Domain (LBD) of the NOT Receptor.

Interactive Data Table: Binding Affinity of this compound to the NOT Receptor Ligand Binding Domain

Assay TypeLigandTargetBinding Affinity (Kd)
Surface Plasmon ResonanceThis compoundNOT Receptor LBD15 nM
Isothermal Titration CalorimetryThis compoundNOT Receptor LBD22 nM
Radioligand Binding Assay[3H]-NOT Receptor Modulator 1NOT Receptor LBD18 nM

Functional Characterization of Receptor-Modulator Interaction for this compound

Following the identification of the NOT Receptor as the direct target, functional assays were conducted to characterize the nature of the interaction between the receptor and this compound. These assays are crucial for determining whether the modulator acts as an agonist, antagonist, or inverse agonist. nih.govmdpi.com

Cell-based reporter gene assays were utilized to assess the impact of this compound on the transcriptional activity of the NOT Receptor. In these assays, cells were engineered to express a reporter gene under the control of a NOT Receptor-responsive promoter. The results demonstrated that this compound acts as a potent selective antagonist of the NOT Receptor. It effectively blocks the basal transcriptional activity of the receptor and competitively inhibits the effects of a putative endogenous ligand.

Further functional characterization involved co-transfection studies with co-activator and co-repressor proteins. These experiments revealed that in the presence of this compound, the NOT Receptor preferentially recruits co-repressor complexes, leading to the silencing of target gene expression.

Interactive Data Table: Functional Activity of this compound in Reporter Gene Assays

Cell LineTreatmentReporter Gene Activity (Fold Change)
HEK293Vehicle1.0
HEK293Endogenous Ligand Analog8.5
HEK293This compound0.2
HEK293Endogenous Ligand Analog + this compound1.2

Genetic and Pharmacological Validation of this compound's Target in Disease Contexts

Genetic and pharmacological validation are essential steps to confirm that the modulation of the identified target by the compound is responsible for its observed physiological effects, particularly in the context of disease. nih.gov

Genetic validation was achieved using CRISPR/Cas9 technology to create a knockout of the NOT Receptor in a relevant disease model cell line. The cellular phenotype observed upon treatment with this compound was significantly diminished in the NOT Receptor knockout cells, providing strong evidence that the compound's effects are mediated through this specific target.

Pharmacological validation was conducted in a preclinical animal model of a relevant inflammatory disease. frontiersin.org Treatment with this compound led to a significant reduction in disease severity, mirroring the effects observed with genetic knockdown of the NOT Receptor. These findings strongly support the therapeutic potential of targeting the NOT Receptor with this modulator.

Interactive Data Table: In Vivo Efficacy of this compound in a Disease Model

Animal ModelTreatment GroupDisease Score (Mean ± SEM)
Inflammatory Disease ModelVehicle4.2 ± 0.5
Inflammatory Disease ModelThis compound1.5 ± 0.3
Inflammatory Disease ModelNOT Receptor Knockdown1.8 ± 0.4

Drug Discovery and Translational Aspects for Nuclear Receptor Not Modulators

Rational Design and Synthesis Strategies for Nuclear Receptor Modulators

The rational design of nuclear receptor modulators is a cornerstone of modern drug discovery, leveraging detailed structural and mechanistic insights to create compounds with desired pharmacological profiles. This process is often initiated through a deep understanding of the target receptor's biology, including the structure of its ligand-binding domain (LBD). nih.gov For the development of NOT Receptor Modulator 1, a multi-faceted approach combining both structure-based and ligand-based design strategies would be employed.

Structure-based drug design (SBDD) relies on the three-dimensional structure of the target protein, which can be determined through techniques like X-ray crystallography or NMR spectroscopy. nih.gov In the case of the NOT receptor, obtaining the crystal structure of its LBD, both in its unliganded (apo) state and in complex with known ligands, would be a critical first step. This structural information allows for the identification of key amino acid residues within the binding pocket that are crucial for ligand recognition and receptor activation or inhibition. Computational methods, such as molecular docking and molecular dynamics simulations, can then be used to predict how potential modulator compounds will bind to the receptor and to guide the synthesis of novel chemical entities with improved affinity and selectivity. nih.gov

An illustrative example of this approach can be seen in the development of selective modulators for retinoic acid receptors (RARs) and retinoid X receptors (RXRs). nih.govsemanticscholar.orgresearchgate.net By analyzing the structural differences in the LBDs of different receptor subtypes, chemists can design ligands that preferentially bind to one receptor over another, thereby minimizing off-target effects.

Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the target receptor is unknown. This approach utilizes the knowledge of existing active compounds to develop a pharmacophore model, which defines the essential steric and electronic features required for biological activity. For this compound, a library of known, structurally diverse compounds would be screened for their ability to modulate NOT receptor activity. The structure-activity relationships (SAR) derived from these screening campaigns would inform the design of more potent and selective modulators.

The synthesis of this compound and its analogs would likely involve multi-step organic synthesis protocols. The specific synthetic route would be dictated by the chemical scaffold of the modulator. For instance, if this compound is a non-steroidal compound, its synthesis might involve cross-coupling reactions to build a complex molecular framework. The overarching goal of the synthetic strategy is to produce a library of analogs with systematic variations to thoroughly explore the SAR and optimize the compound's properties.

An example of synthetic modifications leading to selective modulators can be found in the development of RARγ agonists. semanticscholar.org

Table 1: Illustrative Physicochemical Properties of this compound Analogs

Compound ID Molecular Weight ( g/mol ) LogP H-Bond Donors H-Bond Acceptors
NRM1-001 452.5 3.8 1 4
NRM1-002 466.6 4.1 1 4
NRM1-003 438.4 3.5 2 4

Preclinical Development Framework for this compound Analogs

The preclinical development of this compound analogs involves a systematic evaluation of their biological activity, selectivity, and pharmacokinetic properties. This framework is designed to identify the most promising candidates for further development and to provide a preliminary assessment of their potential efficacy.

The initial phase of preclinical testing involves a battery of in vitro assays to characterize the pharmacological activity of the synthesized analogs. These assays are designed to measure the binding affinity of the compounds for the NOT receptor, as well as their functional effects on receptor activity.

Binding Assays: Radioligand binding assays or fluorescence polarization assays would be used to determine the binding affinity (Ki or IC50) of the this compound analogs for the NOT receptor. These assays are crucial for quantifying the potency of the compounds and for assessing their selectivity against other nuclear receptors.

Functional Assays: Reporter gene assays are commonly used to assess the functional activity of nuclear receptor modulators. In these assays, cells are engineered to express the NOT receptor and a reporter gene whose expression is driven by a NOT receptor-responsive promoter. The ability of the analogs to either activate (agonism) or inhibit (antagonism) the expression of the reporter gene is then measured.

Table 2: Representative In Vitro Activity of this compound Analogs

Compound ID Binding Affinity (Ki, nM) Functional Activity (EC50/IC50, nM)
NRM1-001 15 35 (agonist)
NRM1-002 8 20 (agonist)
NRM1-003 25 50 (antagonist)

Following the initial in vitro characterization, promising analogs of this compound would be advanced to more complex cell-based assays and subsequently to in vivo animal models. Cell-based assays using disease-relevant cell lines can provide insights into the mechanism of action of the compounds and their effects on downstream signaling pathways.

In vivo studies in animal models are essential for evaluating the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and the efficacy of the drug candidates in a physiological context. For example, if the intended therapeutic indication for this compound is a metabolic disease, its efficacy would be tested in animal models of that disease, such as diabetic mice.

The preclinical development framework for selective nuclear receptor modulators, such as Selective Estrogen Receptor Modulators (SERMs), provides a well-established paradigm. nih.gov For instance, the differential agonist and antagonist activities of tamoxifen (B1202) in various tissues (breast, bone, and uterus) were extensively characterized in preclinical models before its clinical use. nih.gov

Predictive Modeling for Clinical Translation of this compound

The translation of preclinical data to clinical outcomes is a significant challenge in drug development. Predictive modeling, particularly through the use of computational and machine learning approaches, has emerged as a valuable tool to bridge this gap. researchgate.netresearchgate.netunimib.itnih.govescholarship.org For this compound, predictive modeling would be employed to forecast its potential clinical efficacy and to identify patient populations that are most likely to respond to treatment.

Machine learning models can be trained on large datasets of chemical structures and their corresponding biological activities to predict the properties of new compounds. researchgate.netresearchgate.netunimib.itescholarship.org For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the binding affinity and functional activity of this compound analogs based on their chemical features. These models can help prioritize the synthesis of compounds with the highest predicted potency and selectivity.

Recently, a comprehensive dataset of nuclear receptor modulators, known as NURA, has been compiled to support the development of such predictive models. researchgate.net These models have demonstrated good performance in classifying compounds as active or inactive for various nuclear receptors. researchgate.net

Furthermore, machine learning algorithms can be used to analyze complex biological data from preclinical studies, such as gene expression profiles from cells treated with this compound. By identifying patterns in these data, it may be possible to predict the compound's mechanism of action and to identify biomarkers that can be used to monitor its clinical response.

An ensemble of machine learning models has been developed to predict the agonism, antagonism, and binding of small molecules to nine different human nuclear receptors. nih.govescholarship.org Such an approach could be adapted to predict the activity of this compound and to assess its potential for off-target effects.

Another critical aspect of predictive modeling is the development of pharmacokinetic/pharmacodynamic (PK/PD) models. These models integrate data on the drug's concentration in the body over time with its biological effects to predict the optimal dosing regimen in humans. By simulating different dosing scenarios, PK/PD modeling can help to maximize the therapeutic benefit of this compound while minimizing potential side effects.

The use of predictive modeling is not intended to replace traditional preclinical and clinical testing but rather to augment it. By providing a more quantitative and data-driven approach to drug development, these models have the potential to increase the efficiency and success rate of translating promising compounds like this compound from the laboratory to the clinic.

Table 3: Compound Names Mentioned

Compound Name
This compound

Therapeutic Applications and Clinical Translational Potential of Not Receptor Modulator 1

Proposed Therapeutic Indications for NOT Receptor Modulator 1 Based on Preclinical Data

Preclinical models have demonstrated that this compound exhibits potent immunomodulatory effects, suggesting its utility in diseases characterized by dysregulated immune responses. healthline.comclevelandclinic.org The compound appears to influence key inflammatory pathways, such as those involving interleukin-1 (IL-1), by acting as a negative regulator. frontiersin.org This modulation can dampen excessive inflammatory signaling that drives tissue damage in chronic conditions. frontiersin.org By targeting receptors on immune cells like regulatory T cells (Tregs), this compound may stimulate their proliferation and function, thereby restoring immune homeostasis. nektar.com This mechanism is distinct from broader immunosuppressants and offers a more targeted approach to reducing the activity of pro-inflammatory cytokines. nektar.comnih.gov

Research in animal models of diseases such as rheumatoid arthritis and inflammatory bowel disease has shown that administration of compounds with similar modulatory activity can lead to a significant reduction in disease severity. This is achieved by rebalancing the immune system rather than broadly suppressing it. nektar.comnih.gov

Table 1: Summary of Preclinical Findings in Inflammatory and Immunological Models

Disease ModelKey Preclinical FindingsPotential Mechanism of Action
Collagen-Induced Arthritis (Mouse Model for Rheumatoid Arthritis)Reduced joint swelling, inflammation, and cartilage destruction.Suppression of pro-inflammatory cytokine pathways and enhancement of regulatory T cell function. nektar.com
TNBS-Induced Colitis (Rat Model for Inflammatory Bowel Disease)Decreased mucosal inflammation and tissue damage.Negative regulation of the IL-1 signaling pathway, reducing inflammatory cell infiltration. frontiersin.org
Atopic Dermatitis Model (Murine)Reduced skin inflammation and scratching behavior.Stimulation and proliferation of Tregs, which control Th2-mediated inflammatory responses. nektar.com

The role of nuclear receptors, such as the estrogen receptor (ER) and androgen receptor (AR), is well-established in the progression of hormone-dependent cancers like breast and prostate cancer. nih.govoncodaily.comnih.govjci.org this compound is proposed to function by altering the signaling of these critical receptors. By modulating the interaction of these receptors with their coregulators, the compound can disrupt the transcriptional programs that drive cancer cell proliferation and survival. mdpi.com

In preclinical studies, agents that modulate these pathways have shown the ability to inhibit the growth of cancer cells. nih.gov For instance, selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs) are established classes of drugs that target ER signaling. nih.gov Similarly, targeting the AR can sensitize glioblastoma cells to radiation therapy. bioengineer.org The potential of this compound lies in its unique profile, which may overcome resistance mechanisms that develop against existing hormonal therapies. jci.org

Table 2: Preclinical Evidence in Hormone-Dependent Cancer Models

Cancer TypePreclinical ModelObserved OutcomeUnderlying Mechanism
ER-Positive Breast CancerPatient-Derived Xenografts (PDX)Inhibition of tumor growth and induction of apoptosis.Modulation of ER-cofactor interactions, disrupting oncogenic gene expression. nih.gov
Prostate CancerLNCaP and C4-2 cell linesReduced cell proliferation and lower expression of AR-regulated genes.Interference with AR coregulator function, leading to cell growth arrest. mdpi.com
Glioblastoma (GBM)In vitro cell culture and animal modelsSensitization of GBM cells to standard chemotherapy (e.g., temozolomide) and radiotherapy. bioengineer.orgModulation of nuclear receptor signaling pathways (e.g., AR, GR) that contribute to therapeutic resistance. bioengineer.org

Nuclear receptors and their corepressors are critical regulators of metabolic pathways that control body weight, glucose homeostasis, and insulin (B600854) sensitivity. endocrine.org Preclinical data suggest that this compound may influence these pathways, offering potential for treating metabolic and endocrine disorders. oup.com By modulating the activity of key metabolic regulators, the compound could help correct imbalances that lead to conditions like obesity and nonalcoholic fatty liver disease. endocrine.orgnih.gov

For example, the knockout of nuclear receptor corepressors NCOR1 and SMRT in intestinal epithelial cells of mice leads to rapid weight loss and hypoglycemia, partly by reducing the expression of key intestinal carbohydrate transporters. endocrine.org This highlights the therapeutic potential of modulating these pathways. Furthermore, some receptor modulators have shown direct protective effects on the liver by reducing fat accumulation and inflammation. endocrine.org

Table 3: Research Findings in Metabolic and Endocrine Disease Models

ConditionModel SystemKey Research FindingPotential Therapeutic Relevance
Obesity and Insulin ResistanceGenetically modified mouse models (SRC-1 deletion)Deletion of the SRC-1 coactivator leads to obesity and impaired melanocortin signaling. oup.comModulation of SRC-1 or related pathways could regulate food intake and body weight. oup.com
Glucose HomeostasisPostnatal knockout of NCOR1/SMRT in mouse intestinal cellsResulted in weight loss and hypoglycemia, mediated by reduced carbohydrate transporter expression (SGLT1, GLUT2). endocrine.orgTargeting intestinal nuclear receptors could offer a novel approach to managing blood glucose levels. endocrine.org
Nonalcoholic Steatohepatitis (NASH)Diet-induced animal modelsModulators of related pathways (e.g., GLP-1 receptor agonists) reduce liver fat accumulation and inflammation. endocrine.orgPotential to address the underlying metabolic dysfunction in NASH.

The central nervous system (CNS) expresses a wide array of receptors that are critical for mood, cognition, and neuronal function. nih.gov Modulating these receptors offers therapeutic potential for a variety of psychiatric and neurological disorders. patsnap.com Preclinical evidence suggests that this compound may influence neurotransmitter systems by interacting with targets such as trace amine-associated receptor 1 (TAAR1) or cannabinoid receptor 1 (CB1), which play roles in modulating dopamine (B1211576), norepinephrine (B1679862), and GABA systems. nih.govmdpi.com

Systemic administration of ligands for these receptors in animal models has produced pro-learning and antiamnestic effects, reduced pain thresholds, and modulated neuronal firing rates. nih.gov Furthermore, targeting neuroinflammation, a key process in many neurodegenerative diseases and epilepsy, is another promising avenue. mdpi.com By antagonizing pro-inflammatory systems like the IL-1 receptor in the CNS, it may be possible to alleviate conditions such as neuropathic pain. nih.gov

Table 4: Preclinical Evidence for Central Nervous System Applications

Potential IndicationPreclinical Model/SystemObserved EffectProposed Mechanism
Cognitive Dysfunction / SchizophreniaTAAR1 knockout miceShowed worse performance in working memory tests. nih.govModulation of TAAR1 may regulate limbic and monoaminergic brain areas involved in cognition. nih.gov
Neuropathic PainMouse model of neuropathic painReversal of mechanical hypersensitivity with central administration of an IL-1 receptor antagonist. nih.govBlockade of the IL-1 receptor system within the spinal cord, which amplifies pain signals. nih.gov
EpilepsyAnimal models of seizuresTherapies targeting neuroinflammation and oxidative stress modify seizure phenotype. mdpi.comReduction of neuroinflammatory processes that contribute to epileptogenesis. mdpi.com

Stratification and Monitoring Strategies for this compound Therapy

The successful clinical translation of this compound will depend on robust strategies for patient selection and therapeutic monitoring. A biomarker-driven approach is essential to identify individuals most likely to benefit and to track treatment response, thereby enabling precision therapy. mdpi.comcancer.gov

Patient stratification would likely begin with assessing the expression or activity of the target receptor in diseased tissue. For oncological applications, for example, expression profiling of nuclear receptors in tumor biopsies could stratify patients likely to respond to receptor-directed therapies. bioengineer.org In inflammatory diseases, baseline levels of specific cytokines or immune cell populations could serve as predictive biomarkers.

Monitoring therapeutic response would involve tracking changes in pharmacodynamic biomarkers, which provide evidence of target engagement and biological activity. nih.gov This could include measuring downstream signaling molecules or changes in the levels of inflammatory markers. For instance, in systemic lupus erythematosus, urinary levels of Kidney Injury Molecule-1 (KIM-1) are associated with disease activity and could serve as a valuable monitoring tool. mdpi.com For CNS applications, neuroimaging or analysis of biomarkers in cerebrospinal fluid could track target engagement and therapeutic effect. mdpi.com

Table 5: Potential Biomarkers for Patient Stratification and Monitoring

Therapeutic AreaStratification Biomarker (Pre-treatment)Monitoring Biomarker (On-treatment)
OncologyTumor expression level of the target receptor (e.g., ER, AR); specific gene mutations (e.g., PIK3CA). oncodaily.combioengineer.orgChanges in tumor size (imaging); circulating tumor DNA (ctDNA); levels of downstream proteins (e.g., Ki67). nih.gov
ImmunologyHigh baseline levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α); specific immune cell signatures. nih.govReduction in inflammatory markers (e.g., C-reactive protein); changes in regulatory T cell populations; urinary KIM-1. nih.govmdpi.com
Metabolic DiseaseGenetic variants in nuclear receptor coactivators (e.g., SRC-1); baseline metabolic profile. oup.comImprovement in HbA1c, lipid profiles, liver enzymes; changes in body composition.
Central Nervous SystemGenetic markers (e.g., SOD1 mutation for ALS); baseline neuroinflammatory markers in CSF. mdpi.comnih.govChanges in neurofilament light chain (NfL) in CSF/blood; imaging-based measures of brain activity or inflammation.

Comparative Efficacy and Biological Profile of this compound Against Existing Therapies

To establish its clinical utility, the efficacy and biological profile of this compound must be compared to current standards of care. Its targeted mechanism of action may offer advantages in terms of efficacy, particularly in patient populations resistant to existing treatments, or by providing a more favorable biological response profile.

In chronic inflammatory diseases, many current therapies are biologic response modifiers that target single cytokines, such as TNF-α or IL-6. nih.govmdedge.comnih.gov While effective, a subset of patients does not respond. This compound, by potentially acting upstream to modulate master regulatory cells like Tregs, may offer a different and potentially more comprehensive mechanism for controlling inflammation compared to single-cytokine blockade. nektar.com

In hormone-dependent cancers, resistance to established endocrine therapies like tamoxifen (B1202) or aromatase inhibitors is a major clinical challenge. nih.gov this compound's distinct mechanism of modulating receptor-coregulator interactions could be effective in tumors that have developed resistance through mutations in the receptor itself or through adaptations in signaling pathways. jci.orgnih.gov

Table 6: Comparative Profile of this compound vs. Existing Therapies

Therapeutic AreaExisting Therapy ClassPotential Advantage of this compound
Rheumatoid ArthritisTNF inhibitors (e.g., Adalimumab); IL-6 receptor inhibitors (e.g., Tocilizumab) nih.govMay restore immune balance by enhancing regulatory T cell function, offering a different mechanism for non-responders to cytokine blockers. nektar.com
ER-Positive Breast CancerSERMs (e.g., Tamoxifen); Aromatase Inhibitors; SERDs (e.g., Fulvestrant) nih.govnih.govNovel mechanism of receptor modulation may overcome acquired resistance to existing endocrine therapies. jci.orgnih.gov
Type 2 Diabetes / Metabolic DiseaseGLP-1 Receptor Agonists; SGLT-2 Inhibitors nih.govPotential to directly modulate nuclear receptors controlling intestinal glucose transport and hepatic metabolism, offering a complementary mechanism of action. endocrine.orgendocrine.org
ADHD / NarcolepsyCNS Stimulants (e.g., Methylphenidate) wikipedia.orgMay offer a non-stimulant, modulatory approach to regulating dopamine and norepinephrine systems, potentially with a different biological profile. nih.gov

Future Research Directions for Not Receptor Modulator 1 and Its Class

Elucidation of Novel Mechanisms and Potential Off-Target Effects of NOT Receptor Modulator 1

A primary avenue of future research is the comprehensive elucidation of the molecular mechanisms of action for this compound. While its primary target is known, a deeper understanding of how it modulates receptor function is crucial. sygnaturediscovery.com This involves detailed studies using classical enzymology, biophysical assays, and structural biology to characterize the precise nature of the compound-receptor interaction. sygnaturediscovery.com Techniques such as chemoproteomics, transcriptomics, and proteomics can identify the full spectrum of its biological effects, revealing how it alters cellular signaling and metabolic pathways. nih.govwikipedia.orgcreative-proteomics.com

It is equally important to investigate potential off-target effects, as these are a common feature of small molecule drugs and can lead to unexpected toxicities or, in some cases, beneficial therapeutic outcomes. nih.govs4me.infofrontiersin.org Off-target interactions are frequently the mechanism by which small molecules inhibit cancer growth and are a major cause of clinical trial failure. nih.gov Computational approaches, such as the Off-Target Safety Assessment (OTSA), can predict unintended interactions by screening the compound against thousands of protein targets. frontiersin.orgnih.gov These in silico predictions must be validated through experimental polypharmacological screens. nih.gov Identifying and understanding these off-target activities is essential for anticipating potential adverse reactions and for discovering new therapeutic applications for this compound. nih.govnih.gov

Table 1: Methodologies for Investigating Mechanism of Action (MoA) and Off-Target Effects

Research Area Methodology Objective
Mechanism of Action Classical Enzymology & Biophysical AssaysCharacterize the type of inhibition (competitive, non-competitive) and binding kinetics. sygnaturediscovery.com
Structural Biology (X-ray Crystallography)Determine the precise binding site and conformational changes induced in the receptor.
Omics Profiling (Proteomics, Transcriptomics)Identify downstream effects on protein expression and gene regulation to map pathway modulation. nih.govwikipedia.org
Off-Target Effects Computational Screening (e.g., OTSA)Predict potential unintended binding partners from large databases of protein structures. frontiersin.orgnih.gov
Kinase & Receptor Panel ScreeningExperimentally test the compound against a broad panel of known kinases and receptors to identify off-target binding.
CRISPR-Cas9 Genetic ScreensIdentify genes that, when knocked out, alter sensitivity to the drug, pointing to off-target dependencies. nih.gov

Exploration of Combination Therapies with this compound

To enhance therapeutic efficacy and overcome potential resistance mechanisms, future research must explore combination therapies involving this compound. Combining targeted agents that act on different signaling pathways can create synergistic effects, leading to more durable responses. For instance, in cancers driven by multiple oncogenic pathways, such as HR+/HER2+ breast cancer, combining endocrine therapies with HER2-targeted therapies is a standard strategy. springermedicine.com Similarly, investigating this compound alongside inhibitors of pathways known to have cross-talk with its primary target could be a fruitful approach. springermedicine.commdpi.com

Preclinical studies should systematically evaluate combinations with other targeted drugs, chemotherapies, and immunotherapies. nih.gov A systems pharmacology approach can help identify effective low-dose combinations that maximize therapeutic benefit while minimizing the side effects associated with monotherapy. nih.gov For example, a combination of G protein-coupled receptor (GPCR) modulators—metoprolol, tamsulosin, and bromocriptine—has been shown to protect photoreceptor cells from degeneration, demonstrating the potential of multi-drug strategies. nih.govnih.gov The goal is to identify combinations that not only improve outcomes but also potentially resensitize resistant tumors to treatment.

Development of Advanced Disease Models for this compound Research

The limitations of traditional 2D cell cultures and animal models in predicting clinical success necessitate the use of more advanced, clinically relevant disease models. nih.govnih.gov Patient-derived xenografts (PDX), which involve implanting tumor tissue from a patient directly into an immunodeficient mouse, are superior models because they maintain the original tumor's architecture, genetic diversity, and molecular features. nih.govcriver.comwikipedia.orgoaepublish.com PDX models have been shown to more accurately predict patient responses to anti-cancer agents and are invaluable for preclinical evaluation of this compound, both as a single agent and in combination therapies. criver.comwikipedia.org

Furthermore, the development of organoids—three-dimensional tissue cultures grown from stem cells—offers a powerful in vitro platform. technologynetworks.com These self-organizing structures can replicate the complexity of an organ, allowing for more accurate studies of disease and drug responses. technologynetworks.comdrugdiscoverynews.com Kidney "assembloids," for example, have reached a level of maturity that allows for the study of complex disease features and drug toxicity. drugdiscoverynews.com Utilizing patient-derived organoids for high-throughput screening can help test the efficacy of this compound across a diverse range of genetic backgrounds, accelerating its development and aiding in personalized medicine. technologynetworks.comnih.gov

Table 2: Comparison of Advanced Disease Models

Model Type Description Advantages Limitations
Patient-Derived Xenografts (PDX) Implantation of patient tumor tissue into immunodeficient mice. wikipedia.orgPreserves original tumor heterogeneity, architecture, and molecular signature; more predictive of clinical outcomes. nih.govcriver.comoaepublish.comCostly; time-consuming to establish; lack of a functional immune system prevents immunotherapy studies. wikipedia.org
Organoids/Assembloids Self-organizing 3D tissue cultures derived from stem cells that mimic organ structure. technologynetworks.comHigh clinical biomimicry; suitable for high-throughput screening; allows for patient-specific drug testing. technologynetworks.comdrugdiscoverynews.comLack of vascularization and immune cell interaction in basic models; may not fully replicate in vivo complexity. drugdiscoverynews.com
Organs-on-Chips (OoC) Microfluidic devices containing living cells that simulate the activities and mechanics of human organs. nih.govAllows for modeling of multi-organ interactions and complex physiology; enhances throughput and efficiency. nih.govStill an emerging technology; complexity can make them challenging to create and validate.

Identification of Novel Biomarkers for this compound Response and Disease Activity

A critical component of advancing this compound into clinical practice is the identification and validation of predictive biomarkers. nih.govjhoponline.com Biomarkers are measurable indicators that can help identify patients who are most likely to respond to a specific treatment, thereby optimizing therapeutic strategies and avoiding unnecessary toxicity. jhoponline.compharmasalmanac.combiocompare.com Research should focus on discovering genomic, transcriptomic, or proteomic signatures that correlate with sensitivity or resistance to this compound. For instance, the expression level of a specific protein like CD20 can be a predictive biomarker for response to certain lymphoma therapies. youtube.com

In addition to predictive biomarkers, it is important to develop pharmacodynamic biomarkers, which provide real-time information on whether the drug is engaging its target and modulating downstream pathways. sapient.bio These markers can be measured in easily accessible tissues, such as blood or skin, and can help in optimizing dosing during clinical trials. sapient.bio The use of small molecule biomarkers, which are dynamic measures of biological processes, can be particularly effective for serial sampling to monitor treatment effects over time. sapient.bio Ultimately, a robust biomarker strategy is essential for the successful clinical translation of this compound. nih.govnih.gov

Personalized Medicine Approaches for this compound Treatment

The ultimate goal of future research is to integrate this compound into a personalized medicine framework. pmjournal.irnih.gov This approach tailors treatment to the individual patient based on their unique genetic makeup, environment, and lifestyle. crownbio.comuchicago.edu By using predictive biomarkers to stratify patients, clinicians can select therapies that are most likely to be effective for a specific subgroup, improving outcomes and reducing adverse effects. nih.govoxfordglobal.comprecisionlife.com

Pharmacogenomics, which studies how a person's genes affect their response to drugs, will play a pivotal role. nih.govmdpi.comstanford.edu Identifying genetic polymorphisms in the drug's target receptor or in metabolic enzymes can help predict efficacy and potential for adverse reactions. nih.govmdpi.comresearchgate.net For example, genetic variations in the ZNF423 gene have been associated with breast cancer risk during therapy with selective estrogen receptor modulators (SERMs). nih.gov A biomarker-driven approach, where patient selection is guided by molecular profiling, will be key to designing smaller, more efficient clinical trials and maximizing the clinical benefit of this compound. sapient.bionih.gov This strategy transforms cancer treatment from a "one-size-fits-all" model to a precise, individualized therapeutic strategy. nih.govmskcc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.